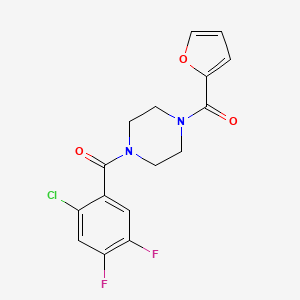
1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as FP-PEA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative and is known to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves its binding to the CB1 receptor. This binding results in the activation of the receptor and subsequent downstream signaling pathways. The exact nature of these pathways is still being studied, but it is believed that they play a role in regulating pain, mood, and appetite.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its binding to the CB1 receptor, it has also been shown to bind to other receptors, including the dopamine transporter and sigma-1 receptor. These interactions may contribute to its effects on pain, mood, and appetite. Additionally, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory properties, making it a potentially useful tool for studying inflammatory processes.
实验室实验的优点和局限性
One advantage of using 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation without the confounding effects of other compounds that may bind to multiple receptors. However, one limitation of using 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide is its potential for off-target effects. As mentioned earlier, it has been shown to bind to other receptors in addition to the CB1 receptor, and these interactions may have unintended effects on experimental outcomes.
未来方向
There are several potential future directions for research involving 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide. One area of interest is its potential as a tool for studying the endocannabinoid system in more detail. Additionally, its anti-inflammatory properties make it a promising candidate for studying inflammatory processes. Finally, further research is needed to fully understand the potential off-target effects of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide and how they may impact experimental outcomes.
Conclusion:
In conclusion, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, or 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide, is a chemical compound with potential applications in scientific research. Its specificity for the CB1 receptor and anti-inflammatory properties make it a promising tool for studying a variety of physiological processes. However, further research is needed to fully understand its mechanism of action and potential off-target effects.
合成方法
The synthesis of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-fluorobenzoyl chloride with N-(1-phenylethyl)piperidine-4-carboxamide. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide. This synthesis method has been refined over time, resulting in higher yields and purity of the final product.
科学研究应用
1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the endocannabinoid system. This system plays a critical role in regulating a variety of physiological processes, including pain, mood, and appetite. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)-4-piperidinecarboxamide has been shown to bind to the CB1 receptor, a key component of the endocannabinoid system, and may be useful in studying the effects of CB1 receptor activation.
属性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(1-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-15(16-6-3-2-4-7-16)23-20(25)17-10-12-24(13-11-17)21(26)18-8-5-9-19(22)14-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPHBQHOOEIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)
![methyl 2-chloro-5-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4877129.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)
![5-(4-fluorophenyl)-2-(4-morpholinylcarbonyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4877145.png)
![allyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4877149.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4877163.png)
![N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4877169.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)

![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4877179.png)
